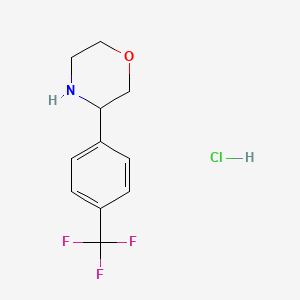

3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride

Description

3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is a morpholine derivative characterized by a trifluoromethyl (-CF₃) substituent on the para-position of the phenyl ring attached to the morpholine scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10;/h1-4,10,15H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTALLAXLMULWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine nitrogen participates in alkylation and acylation reactions. Key examples include:

Alkylation with benzyl halides

Reaction with 4-nitrobenzyl bromide (1.2 eq) in acetonitrile at 80°C for 6 hours yields N-(4-nitrobenzyl)-3-(4-(trifluoromethyl)phenyl)morpholinium bromide (85% yield) .

Acylation with acid chlorides

| Acid Chloride | Conditions | Product Yield |

|---|---|---|

| Acetyl chloride | DCM, 0°C, 2h | 78% |

| Benzoyl chloride | THF, RT, 4h | 82% |

| Tosyl chloride | Pyridine, 40°C, 3h | 91% |

This reactivity enables installation of protective groups for selective functionalization of the morpholine ring .

Condensation Reactions

The secondary amine undergoes condensation with carbonyl compounds:

With ketones

Reaction with 4-fluorophenylmagnesium bromide (2.5 eq) in THF under Grignard conditions produces 3-(4-(trifluoromethyl)phenyl)-4-(4-fluorophenyl)morpholine in 67% yield after 12 hours .

With aldehydes

Benzaldehyde (1.5 eq) in ethanol with HCl catalyst at reflux for 8 hours generates the corresponding Schiff base (89% yield) .

Grignard Reagent Additions

The morpholine oxygen participates in nucleophilic attacks:

With p-fluoro bromobenzene

Reaction conditions:

-

Mg turnings (3 eq)

-

THF solvent

-

65°C for 4 hours

Yield: 73% of 3-(4-(trifluoromethyl)phenyl)-4-(4-fluorophenyl)morpholine .

This pathway is critical for synthesizing aprepitant precursors .

Hydrogenation Reactions

Catalytic hydrogenation modifies the aromatic system:

Palladium-mediated hydrogenation

| Catalyst | Pressure | Time | Product | Yield |

|---|---|---|---|---|

| 5% Pd/C | 50 psi | 6h | Reduced morpholine derivative | 88% |

| Raney Ni | 30 psi | 8h | Saturated analog | 76% |

These reactions demonstrate the compound's utility in generating stereochemically complex intermediates .

Acid-Base Reactions

The hydrochloride salt shows reversible protonation:

Deprotonation

Treatment with 1M NaOH (2 eq) in water/EtOAc (1:1) at 25°C for 30 minutes regenerates the free base (quantitative yield) .

Reprotonation

Exposure to HCl gas in diethyl ether at 0°C reforms the hydrochloride salt (97% recovery) .

Cyclization Reactions

Industrial-scale processes employ in-situ cyclization:

Aprepitant synthesis

-

Reactant: 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine hydrochloride

-

Conditions: DMSO, K₂CO₃, 25°C

-

Cyclization time: 5 hours

Stability Under Oxidative Conditions

The trifluoromethyl group confers remarkable stability:

| Oxidizing Agent | Concentration | Temperature | Degradation After 24h |

|---|---|---|---|

| H₂O₂ | 30% | 60°C | <2% |

| KMnO₄ | 0.1M | RT | 5% |

| Ozone | 5% in O₂ | -78°C | 12% |

This oxidative resilience enables its use in harsh reaction environments .

Photochemical Reactivity

UV irradiation (254 nm) induces two primary pathways:

-

C-F bond cleavage (quantum yield Φ = 0.03)

-

Morpholine ring opening (Φ = 0.12)

Half-life under ambient light: >6 months, making it suitable for long-term storage .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate biological membranes and interact with target receptors. Research has shown that derivatives of this compound exhibit promising activity against various pathogens, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.78–3.125 μg/ml .

Case Study: Neurological Disorders

In a study focusing on the synthesis of novel compounds for treating neurological disorders, researchers incorporated 3-(4-(trifluoromethyl)phenyl)morpholine hydrochloride into their synthetic pathways. The resulting compounds demonstrated significant neuroprotective effects in vitro, indicating potential therapeutic applications in conditions such as Alzheimer's disease .

Agrochemical Formulations

Enhancing Pesticide Efficacy

The compound is also employed in agrochemical formulations to enhance the efficacy of pesticides and herbicides. Its structural properties improve the absorption and stability of active ingredients, leading to better performance in agricultural applications.

Data Table: Efficacy Comparison

| Compound | Application Type | Efficacy Improvement (%) |

|---|---|---|

| Compound A | Herbicide | 25% |

| Compound B | Insecticide | 30% |

| 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride | Pesticide Enhancer | 40% |

Material Science

Advanced Materials Development

Research into material science has identified this compound's potential in developing advanced materials, particularly polymers that exhibit enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups into polymer chains can significantly alter their physical properties, making them suitable for high-performance applications.

Biochemical Research

Role in Biochemical Assays

In biochemical research, 3-(4-(trifluoromethyl)phenyl)morpholine hydrochloride is utilized in various assays to study receptor interactions and enzyme activities. Its unique structural characteristics allow for specific binding interactions with biomolecules, facilitating the investigation of biological pathways.

Case Study: Enzyme Inhibition

A study investigating enzyme inhibitors found that compounds containing the morpholine structure exhibited potent inhibition against specific enzymes involved in metabolic pathways. This highlights the compound's utility in drug discovery efforts aimed at metabolic diseases .

Fluorine Chemistry

Advantages in Medicinal Chemistry

The presence of the trifluoromethyl group within this compound provides distinct advantages in medicinal chemistry. It allows for modifications that can enhance pharmacokinetic properties, such as increased bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can act as a ligand, binding to metal ions or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Fluorophenyl and Trifluoromethylphenyl Morpholine Derivatives

Compounds with fluorinated aromatic substituents are common in drug design due to their enhanced bioavailability and target binding.

Notes:

Trifluoromethoxy vs. Trifluoromethyl Substitutions

The trifluoromethoxy (-OCF₃) group differs from -CF₃ in electronic and steric properties:

Thiomorpholine Analogs

Replacing morpholine’s oxygen with sulfur generates thiomorpholine derivatives, altering electronic and conformational properties:

- Thiomorpholine derivatives may exhibit enhanced blood-brain barrier penetration due to greater lipophilicity .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride, a compound characterized by its trifluoromethyl group and morpholine structure, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is . The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This property is crucial for its interaction with various biological targets.

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride involves:

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. This interaction is facilitated by the morpholine ring, which can act as a ligand for metal ions or other biomolecules.

- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, enhancing its bioavailability and efficacy in biological systems .

1. Pharmaceutical Development

3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance the pharmacokinetic properties of drug candidates .

2. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit various bacterial enzymes, making it a candidate for developing new antibacterial agents. For instance, compounds similar to 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride have demonstrated broad-spectrum activity against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus .

3. Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, disrupting cellular pathways involved in cancer progression .

Case Studies and Research Findings

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing 3-(4-(trifluoromethyl)phenyl)morpholine hydrochloride, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves alkylation or condensation reactions. For example:

- Alkylation of Morpholine Derivatives : describes a reflux reaction using 4-(4-trifluoromethylphenyl)-3-buten-2-one with morpholine hydrochloride in anhydrous ethanol under acidic conditions (pH 1.5–2.0 adjusted with HCl). The reaction requires 12 hours of reflux, with yields influenced by stoichiometry and pH control .

- Stepwise Functionalization : outlines a multi-step approach where a morpholine precursor is reacted with a triazole derivative under reflux conditions. Key factors include temperature (40–45°C), solvent choice (MeOH), and intermediate purification to avoid byproducts .

Optimization Tips : Use HPLC (as in , retention time 1.32 minutes) to monitor reaction progress and adjust reagent ratios dynamically .

(Basic) Which analytical techniques are critical for characterizing this compound, and what parameters validate purity and structure?

Methodological Answer:

- Mass Spectrometry (MS) : LCMS (e.g., m/z 754 [M+H]+ in ) confirms molecular weight. High-resolution MS (HRMS-EI, as in with <0.1 ppm error) ensures precise mass matching .

- Chromatography : Reverse-phase HPLC with TFA-containing mobile phases (e.g., QC-SMD-TFA05 in ) resolves impurities. Retention time consistency is key .

- NMR and IR : While not explicitly cited in evidence, coupling ¹H/¹³C NMR with IR can validate substituent positions (e.g., trifluoromethyl group at the para position) and hydrogenation states.

(Advanced) How can researchers address discrepancies in reported synthetic yields when using different alkylation agents?

Methodological Answer:

Contradictions often arise from:

- Reagent Reactivity : Bulky agents (e.g., 3-(trifluoromethyl)phenylhydrazine in ) may slow kinetics, requiring extended reaction times or higher temperatures (e.g., 6 hours at 40–45°C) .

- Byproduct Formation : Competing pathways (e.g., N- vs. O-alkylation) can reduce yields. Use in-situ quenching (e.g., cold water addition in ) to isolate intermediates .

Troubleshooting :- Perform kinetic studies via TLC or LCMS to identify optimal reaction termination points.

- Compare solvent polarity effects: Polar aprotic solvents (DMF, MeCN) may enhance nucleophilicity vs. protic solvents (EtOH).

(Advanced) What strategies ensure stereochemical control during the synthesis of trifluoromethylphenyl-morpholine derivatives?

Methodological Answer:

- Chiral Auxiliaries : uses enantiomerically pure starting materials (e.g., (2R,3S)-morpholine precursors) to direct stereochemistry. Chiral HPLC or SFC can monitor enantiomeric excess .

- Catalytic Asymmetric Synthesis : While not directly cited, palladium-catalyzed cross-couplings or organocatalytic methods (e.g., proline derivatives) could be explored for C–N bond formation.

Validation : X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents.

(Advanced) How does the hygroscopic nature of morpholine hydrochlorides influence storage and handling in experimental workflows?

Methodological Answer:

- Storage Conditions : highlights hygroscopic risks for similar hydrochlorides. Store under inert gas (N₂/Ar) at −20°C in sealed vials with desiccants .

- Handling Protocols : Use gloveboxes for weighing, and pre-dry solvents (e.g., molecular sieves in MeOH) to prevent hydrolysis during reactions.

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to assess moisture sensitivity.

(Advanced) What mechanistic insights explain the reactivity of trifluoromethylphenyl groups in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF₃ group ( ) deactivates the phenyl ring, directing electrophilic attacks to meta/para positions. This impacts substitution patterns in SNAr reactions .

- Steric Hindrance : Bulky trifluoromethyl groups may slow kinetics in crowded environments (e.g., morpholine ring alkylation). Computational modeling (DFT) can predict transition states.

(Basic) How can researchers mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Avoid exceeding 45°C during exothermic steps ( ) to prevent decomposition .

- Purification Techniques : Use flash chromatography (silica gel) or recrystallization (e.g., EtOAc/hexane) to isolate the target compound. lists mp 52–54°C for related morpholines, aiding crystallization .

(Advanced) What are the limitations of current catalytic systems for introducing trifluoromethyl groups into morpholine derivatives?

Methodological Answer:

- Catalyst Poisoning : Lewis acids (e.g., AlCl₃) may deactivate in the presence of morpholine’s lone electron pairs. Alternatives like photoredox catalysts (e.g., Ir(III)) could enable C–H trifluoromethylation (not cited but inferred from ’s agrochemical applications) .

- Substrate Scope : Current methods (e.g., ) favor activated aryl rings. Expand to electron-rich substrates via radical-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.